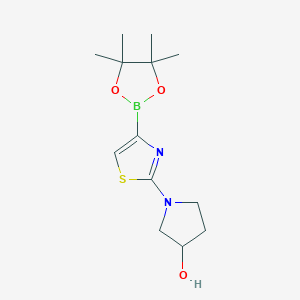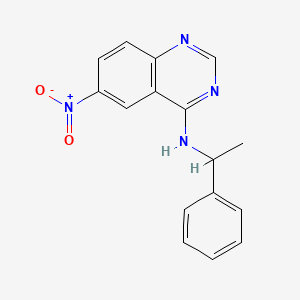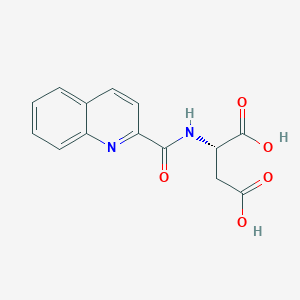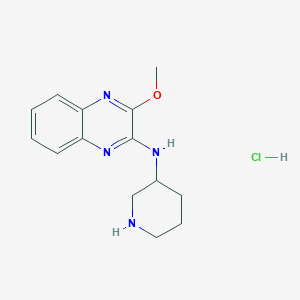
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline is an organosilicon compound that combines the properties of a nitroaniline and a trimethoxysilyl group. This compound is known for its applications in surface modification, coupling agents, and as a precursor for various functional materials .
Métodos De Preparación
The synthesis of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline typically involves the reaction of 4-nitroaniline with 3-(trimethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. This is commonly used in surface modification applications.
Coupling Reactions: The compound can act as a coupling agent, forming bonds between organic and inorganic materials.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, water, and acidic or basic catalysts. Major products formed from these reactions include amino derivatives, siloxane polymers, and various functionalized surfaces .
Aplicaciones Científicas De Investigación
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of functional materials and as a coupling agent in the formation of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic devices.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the material’s properties .
Comparación Con Compuestos Similares
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propylamine: Lacks the nitro group, making it less reactive in certain applications.
N-(3-(Trimethoxysilyl)propyl)aniline: Similar structure but without the nitro group, leading to different reactivity and applications.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an aniline group, used primarily in polymerization reactions.
The uniqueness of this compound lies in its combination of a nitro group and a trimethoxysilyl group, providing a versatile platform for various chemical modifications and applications .
Propiedades
Número CAS |
144450-32-8 |
|---|---|
Fórmula molecular |
C12H20N2O5Si |
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
4-nitro-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C12H20N2O5Si/c1-17-20(18-2,19-3)10-4-9-13-11-5-7-12(8-6-11)14(15)16/h5-8,13H,4,9-10H2,1-3H3 |
Clave InChI |
MCVCTAYMFBELCQ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11836755.png)


![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)

![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)





